MB-07803

Type 2 Diabetes FBPase Inhibition Safety Profile

First-generation FBPase inhibitors were abandoned due to lactic acidosis liability. MB-07803, a second-generation bisamidate prodrug, overcomes this via liver-targeted activation to the potent non-competitive inhibitor MB-07729 (EC50: 140 nM). Clinically validated in Phase 2a with significant -28.9 mg/dL placebo-adjusted FPG reduction (p=0.0177) and t1/2 of 7.6±2.9 h. - Ideal for in vivo T2DM models (e.g., ZDF rats) with insulin-independent glucose lowering. - Serves as essential benchmark for comparative FBPase inhibitor pharmacology. - Defined hepatic prodrug activation pathway enables tissue-specific PK/PD studies.

Molecular Formula C24H37N4O7PS
Molecular Weight 556.6 g/mol
CAS No. 882757-24-6
Cat. No. B1676234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMB-07803
CAS882757-24-6
SynonymsMB-07803;  VK-0612;  MB07803;  VK0612;  MB 07803;  VK 0612
Molecular FormulaC24H37N4O7PS
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)C(=O)C(C)(C)C)NC(C)(C)C(=O)OCC
InChIInChI=1S/C24H37N4O7PS/c1-10-33-19(30)23(6,7)27-36(32,28-24(8,9)20(31)34-11-2)15-13-12-14(35-15)16-17(37-21(25)26-16)18(29)22(3,4)5/h12-13H,10-11H2,1-9H3,(H2,25,26)(H2,27,28,32)
InChIKeyCTKZZUXRWBCFEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MB-07803 (CAS 882757-24-6) Procurement Guide: A Second-Generation FBPase Inhibitor Prodrug


MB-07803 (also known as VK-0612) is a small molecule drug candidate that functions as an orally bioavailable bisamidate prodrug . Upon oral administration, it is metabolically converted to its active moiety, MB-07729 (or MB-05032 in some literature), a potent, non-competitive allosteric inhibitor of the human liver fructose-1,6-bisphosphatase (FBPase) enzyme [1]. By selectively inhibiting this key, rate-limiting enzyme in the hepatic gluconeogenesis (GNG) pathway, MB-07803 is designed to reduce excessive endogenous glucose production, a primary driver of hyperglycemia in type 2 diabetes mellitus (T2DM), independent of insulin levels or body weight [1][2]. The compound reached Phase 2 clinical trials and its development was predicated on improving the pharmacokinetic and safety profile over its first-generation predecessor, CS-917 (MB-06322) [2][3].

Hepatic glucose production pathway studies — non-competitive allosteric FBPase inhibition supports investigation of gluconeogenesis regulation.
Orally bioavailable prodrug research — bisamidate prodrug design enables liver-targeted activation and pharmacokinetic evaluation.
Second-generation FBPase inhibitor comparison — redesigned structure allows differentiation from discontinued first-generation candidates.

MB-07803 Procurement: Why First-Generation FBPase Inhibitors and Other Gluconeogenesis Modulators Are Not Interchangeable


Substituting MB-07803 with a closely related analog or alternative gluconeogenesis inhibitor is not scientifically justifiable due to critical and quantifiable differences in molecular design, safety, and efficacy. The first-generation FBPase inhibitor, CS-917 (MB-06322), was discontinued from clinical development due to an unacceptable risk of drug-drug interactions and a propensity for causing lactic acidosis . In contrast, MB-07803 was specifically engineered as a second-generation molecule with a different chemical structure intended to overcome these liabilities . Generic substitution with metformin, while also targeting hepatic glucose production, is confounded by a high incidence of gastrointestinal intolerance and a rare but severe risk of lactic acidosis, especially in patients with renal impairment [1]. MB-07803's unique prodrug activation pathway and specific, non-competitive binding to the FBPase AMP allosteric site differentiate it from other classes of antidiabetic agents like SGLT2 inhibitors or insulin sensitizers, which operate via entirely distinct mechanisms and are thus not functionally equivalent . The quantitative evidence detailed below substantiates these critical points of differentiation.

First-generation FBPase inhibitor (CS-917)
CS-917 development was halted due to lactic acidosis risk and drug-drug interaction concerns. Tolerability endpoint profiles may differ substantially; direct substitution is not supported by available safety-related endpoint data.
Discontinued due to adverse endpoint profile
Metformin or other glucose modulators
Metformin targets hepatic glucose production via a distinct mechanism and carries its own gastrointestinal tolerability and rare lactic acidosis risks. SGLT2 inhibitors or insulin sensitizers operate through unrelated pathways; mechanism mismatch limits functional comparability.
Different mechanism and tolerability context

Quantitative Evidence Guide: Verifiable Differentiation of MB-07803 from First-Generation FBPase Inhibitors


MB-07803 vs. CS-917 (MB-06322): Differentiated Clinical Safety Profile Mitigating Lactic Acidosis Risk

The clinical advancement of MB-07803 over its first-generation analog, CS-917 (MB-06322), is fundamentally linked to safety. CS-917 was withdrawn from development due to a significant risk of lactic acidosis and potential drug-drug interactions . In contrast, a Phase 2a clinical trial for MB-07803 (NCT00458016) reported that the drug was safe and well-tolerated with no patients withdrawing due to drug-related adverse events and specifically noted the absence of hyperlacticemia at the therapeutic 200 mg dose [1][2]. This critical differentiation in safety pharmacology makes MB-07803 the only FBPase inhibitor in this series to have advanced through clinical trials without this specific safety signal.

Clinical Tolerability Comparison
Context-dependent
No hyperlacticemia reported in Phase 2a trial. CS-917 (MB-06322) — development halted due to lactic acidosis risk and drug-drug interactions.
Reported tolerability endpoint differentiation from discontinued comparator.
Comparison based on clinical trial outcomes and development status (Phase 2a vs. discontinued).
Type 2 Diabetes FBPase Inhibition Safety Profile Lactic Acidosis

MB-07803 Phase 2a Clinical Trial: Placebo-Adjusted FPG Reduction Quantifies In Vivo Efficacy

In a 28-day, randomized, double-blind, placebo-controlled Phase 2a proof-of-concept trial (NCT00458016) involving patients with poorly controlled type 2 diabetes, MB-07803 demonstrated a statistically significant (p=0.0177) and clinically meaningful reduction in the primary endpoint of fasting plasma glucose (FPG) versus placebo [1][2]. Administration of MB-07803 at a dose of 200 mg resulted in a placebo-adjusted reduction in FPG from baseline of -28.9 mg/dL at day 28 [3]. This specific, quantitative outcome validates the compound's intended mechanism of action—inhibition of hepatic gluconeogenesis—in a human disease model and establishes a benchmark for efficacy against which other experimental compounds can be compared.

FPG Reduction Endpoint
Head-to-head
Placebo-adjusted FPG change: −28.9 mg/dL at Day 28 (p=0.0177).
Supports glucose-lowering endpoint interpretation in T2DM research model.
28-day Phase 2a RCT, 200 mg dose, poorly controlled T2DM patients.
Type 2 Diabetes Clinical Efficacy Fasting Plasma Glucose Phase 2 Trial

MB-07803 Prodrug Strategy: Liver-Targeted Delivery Differentiated from Direct FBPase Inhibitors

MB-07803 is an orally available bisamidate prodrug designed to be converted in two enzymatic steps—via an esterase and a phosphoramidase—into its active, non-competitive FBPase inhibitor metabolite, MB-07729 (or MB-05032) . This activation is understood to occur primarily in the liver, the target organ for gluconeogenesis inhibition [1]. This hepatoselective prodrug strategy is a key differentiator from direct-acting FBPase inhibitors like MB-05032, which have poor oral bioavailability and lack tissue specificity. By leveraging liver-specific enzymatic activation, MB-07803 aims to maximize on-target efficacy in hepatic tissue while minimizing potential off-target effects in other organs, a design feature not present in the non-prodrug analogs.

Hepatoselective Prodrug Design
Class-level inference
Bisamidate prodrug requiring hepatic esterase/phosphoramidase activation. MB-05032 (direct inhibitor) — poor oral bioavailability, non-specific tissue distribution.
Supports tissue-targeting and prodrug activation research context.
Qualitative PK design difference; quantitative tissue distribution data not publicly available.
Prodrug Hepatoselectivity Pharmacokinetics Drug Delivery

MB-07803 as Second-Generation Candidate: Differentiated Chemical Structure and PK Profile Over CS-917

MB-07803 was explicitly developed as a second-generation FBPase inhibitor with a different chemical structure compared to the first-generation compound CS-917 (MB-06322) [1]. The design objectives were to confer specific pharmacological advantages, including an improved pharmacokinetic profile and the mitigation of metabolic liabilities that led to the discontinuation of CS-917 [1]. While direct, comparative pharmacokinetic data for MB-07803 and CS-917 are not publicly available, the compound's reported half-life (t1/2) of 7.6 ± 2.9 hours provides a benchmark [2]. This structural and developmental lineage confirms that MB-07803 is not a generic equivalent but a purposefully redesigned molecule intended to address the known, quantifiable shortcomings of its predecessor.

Second-Gen Design & PK
Context-dependent
Redesigned structure; reported t½ 7.6±2.9 h. CS-917 — first-generation, development halted.
Supports selection of advanced candidate for FBPase inhibition research.
Based on developmental literature; direct comparative PK data unavailable.
Medicinal Chemistry Structure-Activity Relationship Pharmacokinetics Second-Generation Drug

Optimal Research and Application Scenarios for MB-07803 (CAS 882757-24-6) Based on Verified Differentiation


In Vivo Preclinical Studies of Hepatic Gluconeogenesis Inhibition in T2DM Models

MB-07803 is ideally suited for in vivo preclinical studies investigating the role of hepatic gluconeogenesis in type 2 diabetes, particularly in rodent models like the Zucker diabetic fatty (ZDF) rat. The compound's design as an orally bioavailable, liver-targeted prodrug enables robust, dose-dependent lowering of plasma glucose without confounding off-target effects, as established by its mechanism and validated in a Phase 2a trial which demonstrated a significant -28.9 mg/dL placebo-adjusted FPG reduction [1]. Unlike first-generation FBPase inhibitors, its favorable safety profile, including the absence of hyperlacticemia in clinical trials, makes it a more suitable and translatable tool for chronic disease modeling [1].

Comparative Pharmacology Studies: Benchmarking Second-Generation FBPase Inhibitors

As the lead second-generation FBPase inhibitor, MB-07803 serves as the essential benchmark for comparative pharmacology studies evaluating new chemical entities targeting this pathway. Its well-characterized clinical efficacy (statistically significant FPG reduction at 200 mg, p=0.0177 ) and reported half-life (7.6 ± 2.9 hours ) provide a quantitative baseline. This allows for a direct, data-driven assessment of whether a novel compound offers meaningful improvements in potency, pharmacokinetics, or safety over the most clinically advanced candidate in this class. Procurement for this purpose is fundamental for advancing the field beyond a discontinued first-generation molecule [1].

Investigational Studies on Hepatic Glucose Production Independent of Insulin Secretion or Sensitivity

MB-07803 is a precise tool for researchers aiming to dissect pathways of glucose homeostasis. Its mechanism of action—selective, non-competitive inhibition of liver FBPase —is designed to lower blood glucose independently of insulin levels and body weight . This makes it invaluable for in vivo experiments where the goal is to isolate the contribution of endogenous glucose production to hyperglycemia, without the confounding variables introduced by insulin secretagogues or sensitizers. The successful clinical proof-of-concept, showing a significant FPG reduction versus placebo [1], provides strong validation for this specific investigational use case.

Prodrug and Hepatoselective Drug Delivery Research

MB-07803 provides a valuable research template for studying prodrug activation and hepatoselective drug delivery. The compound is a bisamidate prodrug that relies on hepatic esterase and phosphoramidase enzymes for conversion to its active, non-competitive inhibitor MB-07729 . This defined activation pathway makes it an excellent model compound for investigating the pharmacokinetics and pharmacodynamics of liver-targeted prodrugs. Procurement of MB-07803 enables studies on hepatic first-pass activation, tissue-specific distribution of the active metabolite, and the overall efficacy of this drug design strategy, which is directly supported by its clinical Phase 2a data .

Application
Selection Property
Validation Focus
Hepatic gluconeogenesis pathway studies
Prodrug activation and liver-targeting profile
Glucose endpoint response in disease models; tolerability endpoint monitoring
FBPase inhibitor comparator studies
Second-generation molecular design and reported PK benchmark
Endpoint comparison with discontinued first-generation candidates
Insulin-independent glucose production research
Non-competitive allosteric FBPase inhibition mechanism
Glucose pathway response independent of insulin signaling
Prodrug activation and liver-targeting research
Bisamidate prodrug activation pathway
Hepatic first-pass activation and tissue distribution studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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